molecular formula C11H9BrS B6216897 2-bromo-7-(methylsulfanyl)naphthalene CAS No. 885227-89-4

2-bromo-7-(methylsulfanyl)naphthalene

Cat. No.: B6216897
CAS No.: 885227-89-4
M. Wt: 253.2
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Description

2-Bromo-7-(methylsulfanyl)naphthalene is an organic compound with the molecular formula C11H9BrS It is a derivative of naphthalene, where a bromine atom is substituted at the second position and a methylsulfanyl group is substituted at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-7-(methylsulfanyl)naphthalene typically involves the bromination of 7-(methylsulfanyl)naphthalene. One common method is to react 7-(methylsulfanyl)naphthalene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the second position.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-(methylsulfanyl)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.

    Oxidation: Hydrogen peroxide in acetic acid at 0-5°C.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

Major Products

    Substitution: 2-methoxy-7-(methylsulfanyl)naphthalene.

    Oxidation: 2-bromo-7-(methylsulfinyl)naphthalene or 2-bromo-7-(methylsulfonyl)naphthalene.

    Reduction: 7-(methylsulfanyl)naphthalene.

Scientific Research Applications

2-Bromo-7-(methylsulfanyl)naphthalene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its bromine atom can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Materials Science: The compound can be used in the development of organic semiconductors and other materials with specific electronic properties.

    Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-bromo-7-(methylsulfanyl)naphthalene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methylsulfanyl group is converted to a sulfoxide or sulfone, altering the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

2-Bromo-7-(methylsulfanyl)naphthalene can be compared with other similar compounds, such as:

    2-Bromo-1-(methylsulfanyl)naphthalene: Similar structure but with the methylsulfanyl group at the first position.

    2-Bromo-7-(ethylsulfanyl)naphthalene: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

    2-Chloro-7-(methylsulfanyl)naphthalene: Similar structure but with a chlorine atom instead of a bromine atom.

Properties

CAS No.

885227-89-4

Molecular Formula

C11H9BrS

Molecular Weight

253.2

Purity

95

Origin of Product

United States

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